3-(3-Hydroxyphenoxy)phenol: Comprehensive Chemical Profiling, Synthesis, and Polymer Applications
3-(3-Hydroxyphenoxy)phenol: Comprehensive Chemical Profiling, Synthesis, and Polymer Applications
As a Senior Application Scientist in materials chemistry, I frequently encounter the challenge of balancing thermal stability with melt-processability in high-performance polymers. The solution often lies in the precise architectural design of the monomer. 3-(3-Hydroxyphenoxy)phenol (CAS: 7034-31-3), commonly referred to as 3,3'-oxydiphenol or bis(3-hydroxyphenyl) ether, is a critical resorcinol ether derivative that serves as a foundational building block for advanced polyarylethers, polyetherimides, and phthalonitrile-terminated oligomers.
This technical guide dissects the physical properties, the causality behind its structural advantages, and the self-validating synthetic workflows required to utilize this monomer effectively in drug development and materials science.
Chemical Structure and Quantitative Physical Properties
The molecular architecture of 3-(3-Hydroxyphenoxy)phenol consists of two phenol rings bridged by a central ether oxygen at their respective meta positions. This specific regiochemistry dictates its physical behavior and its utility in downstream polymerization.
Below is a consolidated table of its quantitative physical and chemical properties[1],[2]:
| Property | Value | Source / Methodology |
| IUPAC Name | 3-(3-Hydroxyphenoxy)phenol | Nomenclature Standard |
| CAS Registry Number | 7034-31-3 | [2] |
| Molecular Formula | C₁₂H₁₀O₃ | [1] |
| Molecular Weight | 202.21 g/mol | Calculated[1] |
| Melting Point | 94–96 °C | Experimental[2] |
| Boiling Point | 383.5 ± 27.0 °C | Predicted[2] |
| Density | 1.288 ± 0.06 g/cm³ | Predicted[2] |
| pKa | 9.13 ± 0.10 | Predicted (Phenolic OH)[2] |
Causality in Experimental Choices: The Meta-Linkage Advantage
When engineering high-performance thermoplastics (like PEEK or PEI), scientists typically rely on para-linked bisphenols (e.g., hydroquinone or bisphenol A). However, para-linked polyarylethers are highly rigid and crystalline, leading to exceedingly high melting points (Tm) that make melt-processing difficult and energy-intensive.
The Causality of the Meta-Design: By utilizing 3-(3-Hydroxyphenoxy)phenol, we deliberately introduce a "kink" into the polymer backbone. The meta-ether linkage increases the free volume and conformational flexibility of the polymer chain. This structural disruption significantly reduces crystallinity and lowers both the glass transition temperature (Tg) and the melting point, thereby widening the processing window without sacrificing the inherent thermal and chemical resistance of the polyarylether backbone[3].
De Novo Synthesis Protocol: A Two-Step Validated Workflow
For researchers who need to synthesize 3-(3-Hydroxyphenoxy)phenol de novo, the most reliable route is a two-step process involving an Ullmann diaryl ether coupling followed by Lewis acid-mediated demethylation[1].
Figure 1. Two-step synthesis workflow of 3-(3-Hydroxyphenoxy)phenol via Ullmann coupling.
Step 1: Ullmann Diaryl Ether Coupling
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Preparation: Charge a flame-dried Schlenk flask with m-methoxyphenol (1.0 equiv), m-bromoanisole (1.0 equiv), and anhydrous K₂CO₃ (2.0 equiv).
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Catalysis: Add catalytic CuI (0.1 equiv) and anhydrous DMF under an inert argon atmosphere.
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Reaction: Heat the suspension to 120 °C for 18 hours.
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Self-Validation: The reaction's progress is visually self-validating. The initial blue/green copper complex will transition to a dark brown suspension as the catalytic cycle proceeds and the aryl halide is consumed.
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Isolation: Cool to room temperature, quench with water, extract with ethyl acetate, and purify via flash chromatography to isolate the bis(3-methoxyphenyl) ether intermediate.
Step 2: Ether Cleavage (Demethylation)
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Preparation: Dissolve the intermediate in anhydrous dichloromethane (DCM) and cool to -78 °C using a dry ice/acetone bath.
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Cleavage: Dropwise add BBr₃ (3.0 equiv). The Lewis acid coordinates with the methoxy oxygens, driving the ether cleavage.
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Reaction: Allow the reaction to warm to room temperature overnight.
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Quenching: Carefully quench with methanol at 0 °C to destroy excess BBr₃.
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Self-Validation: The quenching process is highly exothermic; the cessation of white fuming indicates that all active BBr₃ has been safely neutralized.
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Purification: Evaporate the solvent and recrystallize to yield pure 3-(3-Hydroxyphenoxy)phenol.
High-Performance Polymer Applications: Polyarylether Synthesis
3-(3-Hydroxyphenoxy)phenol is extensively utilized in the synthesis of polyaryloxy pyridines and phthalonitrile-terminated oligomers[3]. The polymerization relies on Nucleophilic Aromatic Substitution (SNAr).
Figure 2. Mechanism of nucleophilic aromatic substitution for polyarylether synthesis.
Step-by-Step SNAr Polymerization Protocol
To achieve high molecular weights, strict stoichiometric balance and complete moisture removal are mandatory[4].
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Monomer Loading: In a multi-neck reactor equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, add 3-(3-Hydroxyphenoxy)phenol (1.00 equiv), a dihalide monomer (e.g., 2,6-dichloropyridine, 1.00 equiv), and K₂CO₃ (1.50 equiv)[4].
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Solvent System: Introduce a solvent mixture of N-methyl-2-pyrrolidone (NMP) and toluene (typically 3:1 v/v)[4]. Causality: NMP acts as a highly polar aprotic solvent to solvate the phenolate and accelerate the SNAr reaction, while toluene is strictly present to form an azeotrope with water.
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Azeotropic Dehydration: Heat the mixture to 120–130 °C. Toluene forms an azeotrope with the water generated from phenolate formation[4].
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Self-Validation: The protocol is self-validating; the reaction reaches complete deprotonation when water ceases to accumulate in the Dean-Stark trap. If water is left in the system, it will hydrolyze the dihalide monomer, destroying the stoichiometry and capping the polymer chain length.
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Polymerization: Distill off the toluene to raise the internal reaction temperature to 160 °C, initiating the SNAr polymerization. Maintain for 4 to 6 hours.
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Precipitation: Cool the viscous polymer solution, dilute with additional NMP, and precipitate dropwise into vigorously stirred methanol. Filter and dry under vacuum at 120 °C.
References
-
ChemSrc. "3,3'-Oxydiphenol | CAS#:7034-31-3 | Properties and Precursors". Accessed via[Link]
- European Patent Office (Google Patents).
Sources
- 1. 3,3'-Oxydiphenol | CAS#:7034-31-3 | Chemsrc [chemsrc.com]
- 2. 3,3'-Oxydiphenol CAS#: 7034-31-3 [m.chemicalbook.com]
- 3. EP0220080A1 - Compositions based on phthalonitrile-terminated polyaryloxy pyridine oligomers, their preparation, their use in the preparation of polyaryloxy pyridine cophthalocyanine lattices and lattices obtained - Google Patents [patents.google.com]
- 4. EP0220080A1 - Compositions based on phthalonitrile-terminated polyaryloxy pyridine oligomers, their preparation, their use in the preparation of polyaryloxy pyridine cophthalocyanine lattices and lattices obtained - Google Patents [patents.google.com]
